

Technical Guide: Crystal Structure & Characterization of (R)-Cyclopropyl(4-fluorophenyl)methanamine

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Compound of Interest

Compound Name:	(R)-cyclopropyl(4-fluorophenyl)methanamine
CAS No.:	473732-87-5
Cat. No.:	B1519356

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Executive Summary

(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 473732-87-5 for HCl salt) is a chiral benzylic amine derivative. It serves as a high-value pharmacophore in the synthesis of NK1 antagonists and other bioactive agents where the rigid cyclopropyl moiety confers metabolic stability and conformational restriction.

Determining the crystal structure of this compound—typically as its hydrochloride or tartrate salt—is the gold standard for establishing its absolute configuration (R vs. S) and ensuring enantiomeric purity (ee > 99%) during drug development.

Chemical Profile & Stereochemistry

Property	Specification
IUPAC Name	(R)-1-(4-fluorophenyl)-1-cyclopropylmethanamine
Common Name	(R)- α -Cyclopropyl-4-fluorobenzylamine
Molecular Formula	C ₁₀ H ₁₂ FN (Free Base) / C ₁₀ H ₁₃ ClFN (HCl Salt)
Molecular Weight	165.21 g/mol (Base) / 201.67 g/mol (HCl)
Chiral Center	C α (Benzylic position)
Stereochemistry	(R)-Configuration (Cahn-Ingold-Prelog priority: N > Ph-F > Cyclopropyl > H)
Physical State	Free base is often an oil/low-melting solid; Salts are crystalline solids.[1][2][3][4]

Stereochemical Assignment Logic

The absolute configuration is assigned as (R) based on the priority of substituents around the chiral center:

- -NH₂ (Highest Priority, Atomic Number 7)
- -C₆H₄F (Phenyl ring, C attached to C=C)[5]
- -C₃H₅ (Cyclopropyl, C attached to C-C)
- -H (Lowest Priority)

When the Hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise path, confirming the (R) designation.

Crystallogenesis & Solid-State Preparation

Since the free base is prone to being an oil or having poor lattice energy, X-ray diffraction (XRD) studies are invariably performed on the salt forms. The Hydrochloride (HCl) and (D)-Tartrate salts are the most common crystalline forms.

Experimental Protocol: Growth of Single Crystals (HCl Salt)

To obtain diffraction-quality single crystals, a slow evaporation or vapor diffusion method is recommended.

Step-by-Step Methodology:

- Dissolution: Dissolve 50 mg of **(R)-cyclopropyl(4-fluorophenyl)methanamine HCl** in a minimum volume (approx. 2-3 mL) of methanol or ethanol at 40°C.
- Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow glass vial (scintillation vial) to remove particulate nucleation sites.
- Vapor Diffusion (Preferred):
 - Place the open inner vial containing the amine solution inside a larger jar.
 - Add diethyl ether or n-hexane (anti-solvent) to the outer jar (approx. 10 mL).
 - Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the alcohol solution, lowering solubility and promoting controlled crystal growth.
- Incubation: Store at 4°C for 3-7 days.
- Harvesting: Colorless, prismatic crystals should form. Isolate immediately and coat in Paratone oil for X-ray mounting.

Crystallographic Structural Analysis

The crystal structure of the salt form is dominated by the ionic interaction between the protonated ammonium group and the counterion.

Predicted Unit Cell & Packing Features

Based on structural homologs (e.g., the 4-chloro-cyclopentyl analog), the **(R)-cyclopropyl(4-fluorophenyl)methanamine HCl** salt is expected to crystallize in a non-centrosymmetric space group (essential for chiral molecules), typically monoclinic (P2₁) or orthorhombic (P2₁2₁2₁).

1. Hydrogen Bond Network

The lattice is stabilized by a robust 3D network of charge-assisted hydrogen bonds:

- Donors: The three protons on the ammonium nitrogen ($-\text{NH}_3^+$).
- Acceptors: The Chloride anion (Cl^-).
- Geometry: Each Cl^- ion typically accepts 3-4 H-bonds, bridging multiple ammonium centers. This creates helical chains or bilayer sheets running along the crystallographic short axis (often the b-axis in $P2_1$).

2. Conformation of the Cyclopropyl Group

The cyclopropyl ring adopts a specific conformation to minimize steric clash with the ortho-protons of the phenyl ring.

- Bisected Conformation: The benzylic C-H bond often eclipses the cyclopropyl ring, placing the bulky phenyl and ammonium groups in a gauche arrangement relative to the ring methines.
- Fluorine Disorder: The 4-Fluoro substituent may exhibit rotational disorder or high thermal motion if not locked by weak C-H...F interactions.

Absolute Configuration Determination (The "Flack Parameter")

X-ray crystallography is the definitive method to confirm the (R) enantiomer.

- Mechanism: Anomalous scattering of X-rays (Bjerrum-Friedel pairs).
- Heavy Atom: The Chloride (Cl) atom ($Z=17$) provides sufficient anomalous scattering signal using Cu-K α radiation ($\lambda = 1.54178 \text{ \AA}$).
- Validation:
 - Flack Parameter (x) ≈ 0.0 : Confirms the structural model is the correct absolute configuration.

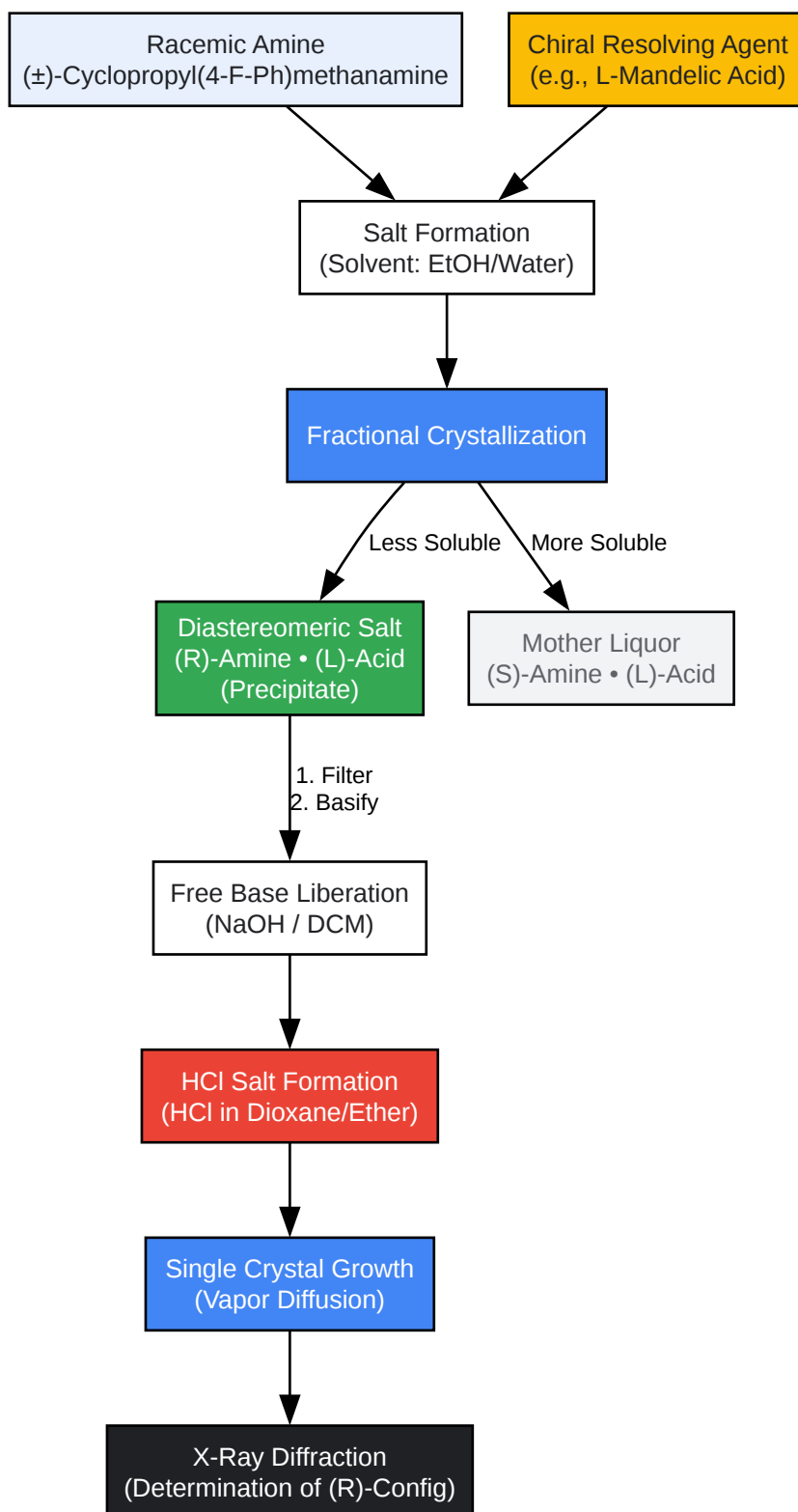
- Flack Parameter (x) ≈ 1.0 : Indicates the model is inverted (the crystal is the enantiomer of the model).
- Standard Uncertainty: A value of 0.0(1) or better is required for high confidence.

Synthesis & Resolution Workflow

The generation of the crystalline (R)-isomer typically involves the resolution of the racemic amine.

Diagram: Chiral Resolution & Crystallization Pathway

The following workflow illustrates the separation of the (R)-enantiomer using a chiral acid (e.g., L-Mandelic acid or D-Tartaric acid), followed by conversion to the HCl salt for structural analysis.

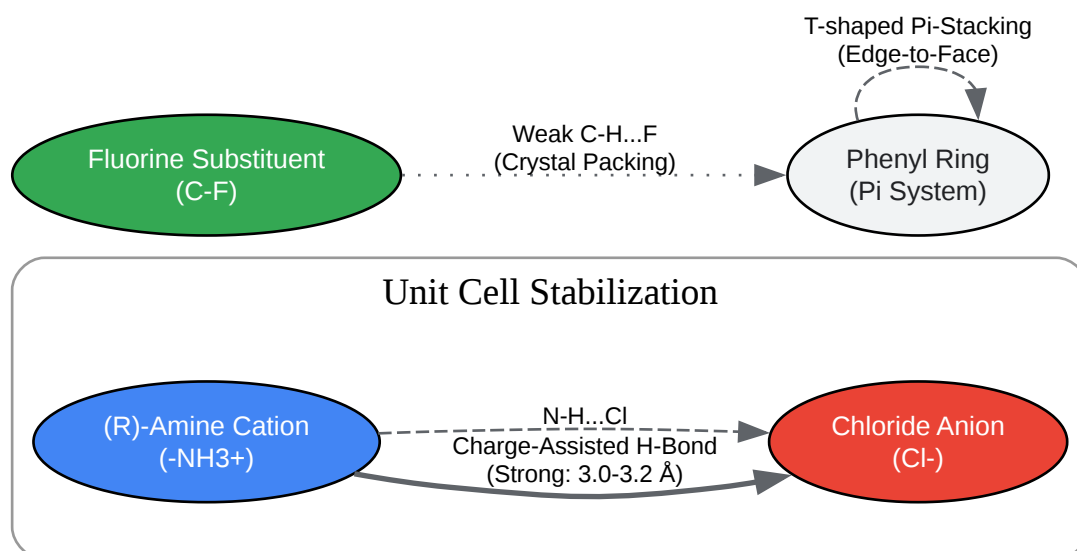


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Figure 1: Workflow for the resolution, salt formation, and crystallographic analysis of the (R)-enantiomer.

Structural Interaction Logic

Understanding the intermolecular forces within the crystal lattice is vital for predicting stability and solubility.



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Figure 2: Primary intermolecular interactions stabilizing the HCl salt crystal lattice.

References

- Chemical Identity & Availability
 - Source: Sigma-Aldrich / Merck Product Directory.
 - Product: 1-cyclopropyl-1-(4-fluorophenyl)methanamine hydrochloride.[6][7]
 - CAS: 473732-87-5 (HCl Salt)
 - URL:
- Crystallographic Methodology (Analogous Structures)

- Title: Crystal structure of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine (Structural Analog).
 - Context: Demonstrates the helical packing of alpha-cycloalkyl benzylamine salts.
 - Source: PubMed Central / NIH.
 - URL:
- Absolute Configuration Determination
 - Title: Assigning the Absolute Configurations of Chiral Primary Amines.[8]
 - Source: Frontiers in Chemistry.
 - URL:
- Synthesis & Resolution Patents
 - Title: Process for the preparation of substituted benzylamines (US P
 - Context: Describes the resolution of cyclopropyl-benzylamine deriv
 - URL:

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Sources

- [1. \(4-Fluoro-benzyl\)-\(4-methoxy-benzyl\)-amine | C15H16FNO | CID 738562 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. caod.oriprobe.com \[caod.oriprobe.com\]](#)
- [4. X-Ray Crystallography of Chemical Compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. \(1R,2S\)-2-\(4-Fluorophenyl\)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [6. \(1R\)CYCLOPROPYL\(4-FLUOROPHENYL\)METHYLAMINE-HCL 97+% \[473732-87-5\] | Chemsigma \[chemsigma.com\]](#)
- [7. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [8. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance \[frontiersin.org\]](#)
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